Fasoracetam
Overview
Description
Fasoracetam is a synthetic nootropic compound that belongs to the racetam family of drugs. It was first discovered in the 1990s by a Japanese pharmaceutical company, Nippon Shinyaku, and has gained attention for its potential cognitive-enhancing properties. This compound is known for its ability to modulate several neurotransmitter systems in the brain, including glutamate, acetylcholine, and gamma-aminobutyric acid (GABA), which are believed to contribute to its cognitive benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fasoracetam is synthesized through a series of chemical reactions involving the condensation of piperidine and pyrrolidinone derivatives. The key steps in the synthesis include:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes a reaction with a suitable carbonyl compound to form a piperidine derivative.
Condensation with Pyrrolidinone: The piperidine derivative is then condensed with pyrrolidinone under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Fasoracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another in the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: Fasoracetam is used as a model compound in chemical research to study the synthesis and reactivity of racetam derivatives.
Biology: In biological research, this compound is used to investigate its effects on neurotransmitter systems and synaptic plasticity.
Medicine: this compound has shown promise in the treatment of cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. .
Industry: this compound is used in the development of nootropic supplements and cognitive enhancers.
Mechanism of Action
Fasoracetam exerts its effects by modulating several neurotransmitter systems in the brain. It is believed to:
Increase Acetylcholine Release: This compound enhances the release of acetylcholine, a neurotransmitter involved in learning and memory, from the cerebral cortex.
Modulate Glutamate Receptors: This compound acts as an agonist for metabotropic glutamate receptors, which play a role in synaptic plasticity and cognitive function.
Upregulate GABA Receptors: This compound upregulates GABA-B receptors, which are involved in inhibitory neurotransmission and can help reduce anxiety and improve mood.
Comparison with Similar Compounds
Fasoracetam is part of the racetam family, which includes several other compounds with cognitive-enhancing properties. Some similar compounds include:
Piracetam: The first racetam discovered, known for its neuroprotective and cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
Oxiracetam: Noted for its stimulating effects and cognitive benefits.
Phenylpiracetam: A more potent derivative with stimulating and cognitive-enhancing effects
Uniqueness of this compound
This compound is unique among racetams due to its specific modulation of multiple neurotransmitter systems, including glutamate, acetylcholine, and GABA. This multi-target approach is believed to contribute to its wide range of cognitive benefits and potential therapeutic applications .
Properties
IUPAC Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048855 | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110958-19-5 | |
Record name | Fasoracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasoracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasoracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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